4-[2-({[(3,4-Dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide is a synthetic intermediate used in the multi-step synthesis of (S)-N-[4-[2-[[3-[3-(acetamidomethyl)phenoxy]-2-hydroxypropyl]amino]-ethyl]phenyl]benzenesulfonamide (L748337) []. L748337 is a selective antagonist of the β3-adrenoceptor (AR), a G protein-coupled receptor involved in various physiological processes including energy expenditure and smooth muscle relaxation [].
The synthesis of L748337, which involves 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide as an intermediate, is a complex multi-step process. While the provided abstract does not detail the entire synthetic route, it indicates that L748337 is likely synthesized through a series of reactions involving the coupling of various intermediates, potentially including 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide [].
The structure of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide contains key pharmacophoric elements that contribute to its binding affinity for sigma receptors []. These elements likely include the 3,4-dichlorophenyl ring, the sulfonamide group, and the ethyl linker connecting these moieties [].
Researchers have explored various chemical modifications of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide to develop compounds with improved sigma receptor binding affinity and selectivity []. These modifications likely involve incorporating the compound into different cyclic structures, such as piperazines, diazabicycloalkanes, and bridged bicyclic amines, to restrict its conformational flexibility and enhance its interactions with the sigma receptor binding site [].
L748337, the β3-AR antagonist derived from 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide, acts by binding to the β3-AR and blocking its activation by agonists []. This antagonist predominantly couples to the Gi protein, leading to the activation of downstream signaling pathways, particularly mitogen-activated protein kinase (MAPK) signaling [].
The synthesis and evaluation of conformationally restricted analogs of 4-[2-({[(3,4-dichlorophenyl)amino]carbonyl}amino)ethyl]benzenesulfonamide have provided valuable insights into the structural requirements for sigma receptor binding and selectivity []. These studies contribute to the development of more potent and selective sigma receptor ligands as potential therapeutic agents for neurological and psychiatric disorders [].
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: